REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[C:5]([C:7]1[CH:8]=[C:9]([CH:13]=[CH:14][CH:15]=1)[C:10](O)=[O:11])#[N:6]>CN(C)C=O.ClCCl>[C:5]([C:7]1[CH:8]=[C:9]([CH:13]=[CH:14][CH:15]=1)[C:10]([Cl:3])=[O:11])#[N:6]
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Name
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|
Quantity
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10 mL
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Type
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reactant
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Smiles
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S(=O)(Cl)Cl
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Name
|
|
Quantity
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10 g
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Type
|
reactant
|
Smiles
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C(#N)C=1C=C(C(=O)O)C=CC1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
catalyst
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
100 mL
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Type
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solvent
|
Smiles
|
ClCCl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was refluxed far 3 hours
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Duration
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3 h
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Type
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CUSTOM
|
Details
|
After the reaction
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Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=C(C(=O)Cl)C=CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |